Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)-
Description
Chemical Identity: The compound, systematically named Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)-, is a chiral aromatic amino alcohol with the CAS registry number 54-49-9 . It is pharmacologically recognized as Metaraminol, a synthetic adrenergic agent primarily used as a vasopressor to treat hypotension .
Properties
IUPAC Name |
3-[(1S,2R)-2-amino-1-hydroxypropyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFIGDLSSYIKKV-HZGVNTEJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC=C1)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224748 | |
| Record name | (αS)-α-[(1R)-1-Aminoethyl]-3-hydroxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61-59-6 | |
| Record name | (αS)-α-[(1R)-1-Aminoethyl]-3-hydroxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-[(1R)-1-Aminoethyl]-3-hydroxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)- typically involves a multi-step process that includes the formation of key intermediates. One common route begins with the alkylation of benzyl alcohol, followed by amination and subsequent hydroxylation under controlled conditions.
Industrial Production Methods
Industrial production often mirrors the laboratory synthesis but is scaled up to meet commercial demand. High-pressure reactors and continuous flow processes are employed to enhance yield and efficiency. Purification steps, including recrystallization and chromatography, ensure the compound's purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of ketones or aldehydes.
Reduction: : Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, resulting in primary or secondary alcohols.
Substitution: : Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by halides or other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Halides, amines.
Major Products
Oxidation products: : Ketones, aldehydes.
Reduction products: : Primary and secondary alcohols.
Substitution products: : Halogenated compounds, amines.
Scientific Research Applications
Pharmaceutical Applications
Therapeutic Uses
- Bronchodilator : The compound is structurally related to ephedrine, which is used as a bronchodilator in treating asthma and other respiratory conditions. Its action involves stimulating beta-adrenergic receptors, leading to relaxation of bronchial muscles.
- Weight Management : Due to its stimulant properties, it has been investigated for use in weight loss supplements. However, regulatory scrutiny has limited its availability in many markets.
Synthesis of Other Compounds
- Intermediate in Drug Synthesis : Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)- serves as a precursor in the synthesis of more complex molecules used in pharmaceuticals, including various sympathomimetics.
Biochemical Research
Enzyme Interaction Studies
- Research indicates that this compound may interact with specific enzymes involved in lipid metabolism. For instance, studies have shown that it can inhibit lysosomal phospholipase A2 activity, which is relevant in understanding drug-induced phospholipidosis—a condition characterized by the accumulation of phospholipids within lysosomes .
Neurotoxicity Assessments
- Investigations into the neurotoxic effects of benzyl alcohol derivatives have highlighted the potential risks associated with high doses. A study reported adverse effects such as central nervous system dysfunction in premature infants exposed to benzyl alcohol-containing medications . This raises concerns regarding the safety profile of compounds like benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)-.
Toxicological Studies
Safety Evaluations
- The compound has undergone various toxicological assessments to determine its safety for human use. In animal studies, it was observed that high concentrations could lead to respiratory irritations and neurotoxic effects . The median lethal concentration (LC50) was found to be greater than 4178 mg/m³, indicating a relatively high safety margin under controlled exposure conditions.
Regulatory Status
Controlled Substance Classification
- Due to its structural similarity to ephedrine and potential for misuse, benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)- is listed among substances monitored by regulatory bodies like the International Narcotics Control Board (INCB) . This classification impacts its availability and research usage.
Summary Table of Applications
Case Studies
- Asthma Treatment Study : A clinical trial investigated the efficacy of benzenemethanol derivatives as bronchodilators. Results indicated significant improvement in lung function tests among participants using these compounds compared to placebo controls.
- Neurotoxicity Evaluation : A comprehensive study on benzyl alcohol derivatives highlighted severe neurotoxic outcomes in animal models at elevated doses, underscoring the importance of dosage regulation when considering therapeutic applications .
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The aminoethyl and hydroxy functional groups enable binding to active sites, modulating biological activity and biochemical pathways. These interactions can lead to inhibition or activation of enzymatic reactions, altering cellular functions.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in the Adrenergic Agent Class
L-Norephedrine (Phenylpropanolamine)
- CAS : 492-41-1
- Formula: C₉H₁₃NO
- Key Differences: Lacks the 3-hydroxy group present in Metaraminol. Contains a (1S)-1-aminoethyl side chain instead of (1R).
- Pharmacology: Primarily a decongestant with mixed α- and β-adrenergic activity. Less potent in vasoconstriction compared to Metaraminol .
Ephedrine
- CAS : 299-42-3
- Formula: C₁₀H₁₅NO
- Key Differences: Substitutes the amino group with a methylamino group. Contains a β-hydroxyl group on the ethyl side chain.
- Pharmacology: Non-selective adrenergic agonist used as a bronchodilator and stimulant. Exhibits broader β-receptor activation than Metaraminol .
Levalbuterol Related Compound F
Physicochemical and Pharmacokinetic Comparisons
Data Table 1: Structural and Functional Properties
*LogP values estimated via Crippen or Joback methods.
Key Observations :
Hydroxyl Group Impact: The 3-hydroxy group in Metaraminol enhances polarity (lower LogP vs. L-Norephedrine), improving aqueous solubility for injectable formulations .
Stereochemistry: The (alphaS) configuration in Metaraminol optimizes α₁-receptor binding, whereas (1S) in L-Norephedrine reduces vasopressor efficacy .
Amino Group Modifications: Ephedrine’s methylamino group broadens receptor selectivity but increases CNS side effects, unlike Metaraminol’s specificity .
Research Findings and Clinical Relevance
- Metaraminol: Preferred in critical care for its rapid onset (5–15 minutes) and titratability. Shows fewer arrhythmogenic effects compared to Ephedrine .
- Stereoisomerism: The (alphaS,1R) configuration in Metaraminol is 10x more potent than its (alphaR,1S) enantiomer in α₁-receptor activation .
- Emerging Analogues: Derivatives like Benzenemethanol, α-ethynyl-4-isopropyl- (CAS 104912-28-9) are being studied for prolonged half-life but lack clinical data .
Biological Activity
Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)-, also known as (S)-alpha-(1-aminoethyl)benzyl alcohol , is a compound with the molecular formula C9H13NO and a molecular weight of 151.2056 g/mol. It is characterized by its unique structure which includes a benzyl alcohol moiety and an aminoethyl group. This compound has garnered attention for its potential biological activities, including effects on various physiological processes.
- IUPAC Name : Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)-
- CAS Number : 48115-38-4
- Molecular Formula : C9H13NO
- Molecular Weight : 151.2056 g/mol
- InChIKey : DLNKOYKMWOXYQA-UHFFFAOYSA-N
The biological activity of benzenemethanol derivatives often relates to their interactions with neurotransmitter systems and cellular signaling pathways. Research indicates that compounds with similar structures can exhibit:
- Inhibition of Enzymatic Activity : Some studies have highlighted the ability of these compounds to inhibit lysosomal phospholipase A2, which is crucial in lipid metabolism and inflammatory responses .
Pharmacological Effects
- Neuroprotective Properties : There is emerging evidence suggesting that benzenemethanol derivatives may exert neuroprotective effects by modulating brain-derived neurotrophic factor (BDNF) release in astrocytes, which plays a significant role in neuronal health and plasticity.
- Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to antioxidant properties, helping to mitigate oxidative stress in cellular environments.
- Anti-inflammatory Effects : Compounds similar to benzenemethanol have been reported to reduce inflammation through various mechanisms, potentially making them candidates for treating inflammatory disorders.
Case Study 1: Neuroprotective Effects
A study investigated the role of benzenemethanol derivatives in promoting BDNF release from human astrocytic glial cells. The results indicated that activation of sigma-1 receptors by these compounds facilitated BDNF secretion, suggesting a potential therapeutic avenue for neurodegenerative diseases .
Case Study 2: Enzymatic Inhibition
Another research effort focused on the inhibition of lysosomal phospholipase A2 by benzenemethanol derivatives. The findings demonstrated that specific structural features of these compounds could effectively inhibit enzyme activity, which is relevant for conditions like phospholipidosis .
Comparative Biological Activity Table
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify stereochemistry and functional groups (e.g., hydroxy, aminoethyl substituents). Compare chemical shifts with computational predictions or reference spectra .
- High-Performance Liquid Chromatography (HPLC): Employ chiral stationary phases to assess enantiomeric excess (>98% purity is typical for pharmaceutical intermediates) .
- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns .
How should researchers address discrepancies in reported physical properties (e.g., boiling point, density)?
Advanced Research Question
Discrepancies often arise from variations in measurement protocols or impurities. To resolve:
- Cross-validate data using NIST Standard Reference Database 69 , which provides peer-reviewed thermophysical properties .
- Reproduce measurements under controlled conditions (e.g., standardized atmospheric pressure for boiling points).
- Characterize impurities via gas chromatography-mass spectrometry (GC-MS) to assess their impact on observed properties .
What experimental strategies assess the compound’s metabolic stability in pharmacological studies?
Advanced Research Question
- In vitro assays: Use liver microsomes or hepatocytes to track metabolic pathways (e.g., oxidation of the benzenemethanol group) and quantify half-life. Monitor metabolites via LC-MS/MS .
- Isotope labeling: Introduce or at labile positions (e.g., the hydroxy group) to trace metabolic fate .
- Comparative studies: Evaluate interspecies differences (human vs. rodent models) to predict in vivo behavior .
What challenges arise in determining the stereochemical configuration of this compound?
Advanced Research Question
The compound’s multiple stereocenters (alphaS and 1R configurations) require rigorous analysis:
- X-ray crystallography: Resolve absolute configuration via single-crystal analysis, but this demands high-purity crystals .
- Chiral derivatization: Use Mosher’s acid or similar reagents to convert enantiomers into diastereomers for NMR differentiation .
- Computational modeling: Compare experimental optical rotation or circular dichroism (CD) spectra with density functional theory (DFT) predictions .
How can researchers ensure batch-to-batch consistency in purity for pharmacological applications?
Advanced Research Question
- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., in-line Raman spectroscopy) during synthesis to detect deviations .
- Reference standards: Use certified materials (e.g., USP Reference Standards) to calibrate HPLC/UV-Vis systems and validate impurity profiles .
- Stability studies: Accelerate degradation under stress conditions (heat, light, humidity) to identify critical quality attributes .
What methodologies resolve contradictions in reported biological activity data (e.g., receptor binding vs. cytotoxicity)?
Advanced Research Question
- Dose-response studies: Establish EC/IC curves across multiple cell lines to differentiate target-specific effects from off-target toxicity .
- Receptor crystallography: Map binding interactions to explain variations in affinity due to stereochemical or substituent modifications .
- Meta-analysis: Systematically review literature to identify confounding factors (e.g., assay type, cell model) .
How to design experiments evaluating the compound’s potential as a chiral catalyst or ligand?
Advanced Research Question
- Catalytic screening: Test enantioselectivity in model reactions (e.g., asymmetric hydrogenation) and compare turnover frequency (TOF) with established catalysts .
- Spectroscopic characterization: Use X-ray absorption spectroscopy (XAS) or EPR to study metal-ligand coordination .
- Computational docking: Predict binding modes with target substrates using molecular dynamics simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
